CAS Registry Number: 1310367-49-7 Molecular Formula: C H NO Molecular Weight: 181.19 g/mol Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Strategic Analysis 3-Amino-2-ethoxybenzoi...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 1310367-49-7
Molecular Formula: C
HNOMolecular Weight: 181.19 g/mol
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
3-Amino-2-ethoxybenzoic acid is a critical anthranilic acid derivative used primarily as a pharmacophore scaffold in the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 2-ethoxy substitution, which provides distinct steric and lipophilic properties compared to the more common 2-methoxy analogs.
Synthesis Challenge: The primary challenge in synthesizing this molecule is achieving the correct regiochemistry. Direct nitration of 2-ethoxybenzoic acid typically yields the 5-nitro isomer due to the para-directing effect of the alkoxy group and steric hindrance at the 3-position. Therefore, the most robust synthetic strategy relies on 3-nitrosalicylic acid as the starting material, where the nitrogen is pre-installed in the correct position.
Core Pathway:
O-Alkylation: Conversion of 3-nitrosalicylic acid to ethyl 3-nitro-2-ethoxybenzoate using ethyl iodide/bromide.
Saponification: Selective hydrolysis of the ester moiety to yield 3-nitro-2-ethoxybenzoic acid.
Reduction: Catalytic hydrogenation of the nitro group to the final amino acid.[1]
Retrosynthetic Analysis
The retrosynthetic disconnection reveals 3-nitrosalicylic acid as the optimal precursor. This approach avoids the poor regioselectivity associated with late-stage nitration.
Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-nitrosalicylic acid.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 3-nitro-2-ethoxybenzoate
Objective: Simultaneous protection of the carboxylic acid and installation of the ethyl ether.
Charge a reaction vessel with 3-nitrosalicylic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL).
Add K
CO (18.8 g, 136 mmol) in portions. The mixture may thicken; ensure efficient stirring.
Add Ethyl Iodide (10.9 mL, 136 mmol) dropwise via addition funnel to control the exotherm.
Heat the mixture to 60°C and stir overnight. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3]
Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product, Ethyl 3-nitro-2-ethoxybenzoate, typically precipitates as a solid or oil.
Extract with Ethyl Acetate (3 x 100 mL) if oil forms. Wash organics with brine, dry over Na
SO, and concentrate.
Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.
Stage 2: Selective Hydrolysis (Saponification)
Objective: Cleavage of the ethyl ester while retaining the ethyl ether.
Reagents: NaOH (2.0 eq), Water, THF/Methanol.
Conditions: Reflux, 2–4 hours.
Protocol:
Dissolve Ethyl 3-nitro-2-ethoxybenzoate (from Stage 1) in a mixture of THF (50 mL) and Methanol (50 mL).
Add a solution of NaOH (2.0 eq) in water (20 mL).
Heat to reflux (approx. 65–70°C). Monitor for the disappearance of the ester spot on TLC.
Work-up: Concentrate the solvent under reduced pressure to remove THF/MeOH.
Acidify the remaining aqueous residue with 1N HCl to pH 2–3. The free acid, 3-Nitro-2-ethoxybenzoic acid, will precipitate.
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Stage 3: Nitro Reduction to Target
Objective: Chemoselective reduction of the nitro group to an aniline without affecting the aromatic ring or ether linkage.
Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).
Solvent: Methanol or Ethanol.
Conditions: RT, 4–6 hours.
Protocol:
Dissolve 3-Nitro-2-ethoxybenzoic acid (5.0 g) in Methanol (50 mL) in a hydrogenation flask.
Carefully add 10% Pd/C (250 mg) under an inert atmosphere (Nitrogen purge) to prevent ignition.
Evacuate the flask and backfill with Hydrogen gas three times.
Stir vigorously under H
atmosphere at room temperature.
Monitoring: Reaction is complete when H
consumption ceases and LC-MS shows M+1 = 182.2.
Work-up: Filter the catalyst through a Celite pad (Caution: Do not let dry catalyst contact air). Wash the pad with Methanol.
Concentrate the filtrate to obtain crude 3-Amino-2-ethoxybenzoic acid.
Final Purification: Recrystallize from Ethanol or Isopropanol to achieve >98% purity.
Process Data & Critical Control Points
Parameter
Specification/Range
Criticality
Reason
Stoichiometry (Stage 1)
EtI > 2.2 eq
High
Ensures complete conversion of both Phenol-OH and Carboxyl-OH. Under-alkylation leads to mixtures.
Temperature (Stage 1)
55–65°C
Medium
>70°C increases risk of decarboxylation; <50°C is too slow.
pH Control (Stage 2)
Acidify to pH 2–3
High
Essential to protonate the carboxylate salt and precipitate the product.
Catalyst Handling (Stage 3)
Inert Atmosphere
Critical
Pd/C is pyrophoric. Methanol vapors are flammable. Nitrogen purge is mandatory.
Mechanistic Pathway Visualization
The following diagram illustrates the chemical transformations, highlighting the specific functional group changes at each stage.
Figure 2: Step-by-step chemical transformation pathway.[3]
References
Chemical Structure & Identifiers
3-Amino-2-ethoxybenzoic acid; CAS No. 1310367-49-7.[4][5][6][7][8] BLD Pharm.[5][9]
Analogous Synthesis (Methoxy Derivative)
Synthesis of 3-Amino-2-methoxybenzoic acid (CAS 861306-04-9).[2] Sigma-Aldrich Product Specification.
General Methodology (Alkylation of Nitrosalicylic Acids)
Cumming, W. M. Systematic Organic Chemistry, "Preparation of 3-nitrosalicylic acid and derivatives," pp. 278-279, 1937. (Foundational chemistry for the starting material).[1][3][10][11][12][13]
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
An In-depth Technical Guide to the Solubility of 3-Amino-2-ethoxybenzoic acid 3-Amino-2-ethoxybenzoic acid is an aromatic amino acid derivative whose potential applications in drug development and specialty chemical synt...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 3-Amino-2-ethoxybenzoic acid
3-Amino-2-ethoxybenzoic acid is an aromatic amino acid derivative whose potential applications in drug development and specialty chemical synthesis are intrinsically linked to its physicochemical properties. Among these, solubility stands as a paramount parameter. For drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) is fundamental. It governs bioavailability, dictates formulation strategies, and influences the ultimate therapeutic efficacy of a drug product. Poor aqueous solubility is a major hurdle in early-stage drug development, often leading to complex and costly formulation challenges.[1][]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 3-Amino-2-ethoxybenzoic acid's solubility. We will delve into the core physicochemical principles that govern its dissolution, present detailed, field-proven protocols for accurate solubility determination, and discuss the analytical techniques required for precise quantification. The methodologies described herein are grounded in international regulatory standards to ensure data integrity and reliability.
Physicochemical Properties Influencing Solubility
The solubility of a molecule like 3-Amino-2-ethoxybenzoic acid is not a single value but a complex function of its intrinsic properties and its environment. The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it amphoteric. This, combined with an aromatic ring and an ethoxy group, creates a unique solubility profile.
Key molecular descriptors for 3-Amino-2-ethoxybenzoic acid and its close structural isomers are summarized below. While extensive experimental data for the target compound is not publicly available, data from its isomers, 2-ethoxybenzoic acid and 4-Amino-3-ethoxybenzoic acid, provide valuable context.
Table 1: Physicochemical Properties of 3-Amino-2-ethoxybenzoic Acid and Related Compounds
Amphoteric Nature & pKa : The presence of both an acidic carboxyl group and a basic amino group means the molecule's net charge is highly dependent on the pH of the solvent.[6] At a low pH (below the pKa of the carboxyl group), the molecule will be protonated and carry a net positive charge, enhancing solubility in aqueous media. At a high pH (above the pKa of the amino group), it will be deprotonated, carry a net negative charge, and again exhibit increased solubility.[7] Minimum solubility is expected at the isoelectric point (pI), where the net charge is zero.[8]
LogP (Octanol-Water Partition Coefficient) : This value indicates the lipophilicity of the compound. The ethoxy group and benzene ring contribute to a higher LogP, suggesting better solubility in organic solvents compared to water. This is a critical parameter for predicting membrane permeability and selecting appropriate solvents for non-aqueous formulations.
Hydrogen Bonding : The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water, ethanol, and methanol.[9] The ethoxy group's oxygen can also act as a hydrogen bond acceptor.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) Method .[10] This method is recommended by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH), due to its reliability and ability to achieve true thermodynamic equilibrium.[10][11]
The following diagram outlines the comprehensive workflow for a robust solubility determination study.
Caption: A standardized workflow for the Saturation Shake-Flask method.
This protocol is designed to be a self-validating system, incorporating checks for equilibrium and stability as recommended by regulatory guidelines.[11]
1. Materials & Equipment:
3-Amino-2-ethoxybenzoic acid (API)
Calibrated pH meter
Analytical balance
Shaking incubator or water bath (thermostatically controlled at 37 ± 1 °C)
Buffer solutions: As per ICH M9 guidelines, at a minimum: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[12][13]
2. Experimental Procedure:
Step 1: Preparation: Add an excess amount of the API to a series of vials containing the different buffer solutions. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.[14]
Step 2: Equilibration: Place the sealed vials in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a predetermined period. To establish equilibrium, the concentration of the dissolved API should be measured at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change (e.g., <10% variation).[11]
Step 3: Phase Separation: Once equilibrium is confirmed, remove the vials from the incubator. It is critical to separate the undissolved solid from the saturated solution without altering the temperature. This can be achieved by:
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible filter. Pre-saturating the filter by discarding the first few drops is essential to prevent drug adsorption.[11]
Step 4: Quantification: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated method like HPLC-UV.
Step 5: Final pH Measurement: Measure and record the pH of the remaining saturated solution to confirm it did not change significantly during the experiment.
Step 6: Data Reporting: Calculate the solubility in mg/mL or mol/L. The final report should include the temperature, the final pH of each solution, the equilibration time, and the analytical method used.[11]
Solubility Data in Various Solvents
While specific experimental data for 3-Amino-2-ethoxybenzoic acid is sparse, we can predict its behavior based on its structure and data from analogous compounds like benzoic acid and other amino acids.[8][9][15] Solubility is expected to increase with temperature in most solvents.[9][16]
Table 2: Expected Solubility Profile of 3-Amino-2-ethoxybenzoic acid
Solvent Class
Example Solvents
Expected Solubility
Rationale
Aqueous Buffers
pH 1.2, 4.5, 6.8, 7.4
pH-dependent
Amphoteric nature; higher solubility at low (pKa₂) pH.[6][8]
Polar Protic
Methanol, Ethanol
High
Capable of hydrogen bonding with both the amino and carboxylic acid groups.[9][17]
Polar Aprotic
Acetonitrile, Acetone
Moderate
Can act as hydrogen bond acceptors but cannot donate, leading to moderate interaction.[18]
Non-Polar
Toluene, Hexane
Low to Very Low
Mismatch in polarity; unfavorable interactions between the polar functional groups and the non-polar solvent.[9][18]
Analytical Methods for Quantification
Accurate quantification of the dissolved API is the final, critical step in a solubility study. The choice of method depends on the compound's properties, the required sensitivity, and the complexity of the sample matrix.
Caption: Selection process for an appropriate analytical quantification method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for quantifying API concentrations in solubility studies.[19][20] For amino acid-containing compounds, reversed-phase HPLC with UV detection is standard.[21][22][23]
Principle: The sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is pumped through the column. The API separates from other components based on its relative affinity for the two phases.
Causality: The separation is driven by partitioning. The retention time is influenced by the mobile phase composition, pH, and temperature, allowing for method optimization to achieve a sharp, well-resolved peak for the API.
Detection: The benzene ring in 3-Amino-2-ethoxybenzoic acid will act as a strong chromophore, making it readily detectable by a UV-Vis detector set to a wavelength of maximum absorbance (typically determined by a UV scan).
UV-Vis Spectroscopy
For simple, single-component solutions (like a pure API in a buffer), UV-Vis spectroscopy can be a rapid and straightforward quantification method.
Principle: This technique measures the absorbance of UV-Vis light by the sample. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte.
Limitations: This method is less specific than HPLC. Any substance in the sample that absorbs at the chosen wavelength will interfere with the measurement, making it unsuitable for complex matrices.
Conclusion and Application in Drug Development
The solubility data for 3-Amino-2-ethoxybenzoic acid, determined through the robust protocols outlined in this guide, is foundational for its progression as a potential drug candidate. This information directly impacts:
Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, an API is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][13][24] The pH-solubility profile is essential for this classification, which in turn can allow for biowaivers of in vivo bioequivalence studies.
Formulation Development: If the aqueous solubility is low, formulation scientists can use this data to select appropriate solubilization techniques, such as pH adjustment, co-solvents, or the creation of salt forms.[7]
Preclinical and Clinical Studies: Understanding the solubility limits is crucial for designing appropriate dosing vehicles for toxicology and early-phase clinical studies to ensure complete dissolution and avoid underestimating exposure.
By adhering to scientifically sound and validated methodologies, researchers can generate high-quality, reliable solubility data, enabling informed decisions and accelerating the journey from discovery to clinical application.
References
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Google Scholar.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents from 288.15 to 328.15 K. (2020). ResearchGate. [Link]
Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. (2019). ResearchGate. [Link]
Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2017). Semantic Scholar. [Link]
Annex 4. (2019). World Health Organization (WHO). [Link]
Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. (n.d.). Royal Society of Chemistry. [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Metrics Contract Services. [Link]
ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency (EMA). [Link]
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC. [Link]
Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). (n.d.). Cheméo. [Link]
Drug Solubility: Importance and Enhancement Techniques. (2012). PMC. [Link]
3-Amino-2-ethoxybenzoic acid spectroscopic analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-2-ethoxybenzoic Acid Prepared by: Gemini, Senior Application Scientist Introduction: Elucidating the Molecular Architecture 3-Amino-2-ethoxybenzoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-2-ethoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Elucidating the Molecular Architecture
3-Amino-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Its molecular structure, comprising a benzoic acid core functionalized with both an electron-donating amino group and an ethoxy group, presents a unique electronic and steric environment. Accurate structural confirmation and purity assessment are paramount for its use in any research or development context. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As a self-validating system, the data from each technique should converge to provide an unambiguous structural assignment.
This document moves beyond a simple recitation of data, focusing instead on the causal relationships behind experimental choices and the logic of spectral interpretation. The predicted data herein is based on established principles of spectroscopy and comparative analysis with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-Amino-2-ethoxybenzoic acid, both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Rationale: Solvent and Parameter Selection
The choice of a deuterated solvent is the first critical decision in NMR analysis. Due to the presence of a polar carboxylic acid and an amino group, 3-Amino-2-ethoxybenzoic acid has limited solubility in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for several reasons:
Solubility: Its high polarity readily dissolves the analyte.
Observation of Labile Protons: It allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and amino (-NH₂) groups, which often exchange too rapidly to be seen in other solvents like D₂O.[1]
Chemical Shift Range: Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are typically clear of the primary regions of interest for this analyte.[1][2]
Tetramethylsilane (TMS) will be used as the internal standard, with its signal defined as 0.00 ppm.[2]
Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Weigh approximately 5-10 mg of 3-Amino-2-ethoxybenzoic acid directly into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
Instrument Setup: Insert the sample into the NMR spectrometer.
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 600 MHz). Standard acquisition parameters for both 1D experiments are typically sufficient.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments.
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange. Based on data for 3-aminobenzoic acid in DMSO-d₆, this could appear around 12.45 ppm.[2]
Aromatic Protons (Ar-H): The trisubstituted benzene ring will exhibit a complex splitting pattern for its three protons. Based on the substituent effects, we can predict their approximate chemical shifts.
H-6: This proton is ortho to the carboxylic acid and meta to the amino group. It is expected to be a doublet of doublets (dd) around 7.1-7.2 ppm.
H-4: This proton is meta to both the carboxylic acid and the ethoxy group, and ortho to the amino group. It is likely to be a doublet of doublets (dd) around 6.7-6.8 ppm.
H-5: This proton is flanked by other protons and will appear as a triplet or doublet of doublets (t or dd) around 7.0-7.1 ppm.
Amino Protons (-NH₂): A broad singlet is expected around 5.3 ppm, integrating to two protons. The chemical shift can vary depending on concentration and moisture content.[2]
Ethoxy Protons (-OCH₂CH₃): This group will give rise to two signals.
Methylene (-OCH₂): A quartet (q) around 4.0-4.2 ppm due to coupling with the adjacent methyl group.
Methyl (-CH₃): A triplet (t) around 1.3-1.5 ppm due to coupling with the adjacent methylene group.
¹³C NMR Spectral Interpretation
Due to the lack of symmetry, the ¹³C NMR spectrum is predicted to show nine distinct signals, one for each carbon atom.
Carbonyl Carbon (-COOH): The least shielded carbon, appearing significantly downfield around 168 ppm.[2]
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (approx. 110-150 ppm).
C-2 (C-OEt): The carbon bearing the ethoxy group will be shifted downfield due to the electronegative oxygen, expected around 145-150 ppm.
C-3 (C-NH₂): The carbon bearing the amino group, also shifted downfield, is predicted to be in the 148-150 ppm range.[2]
C-1 (C-COOH): The carbon attached to the carboxylic acid group, expected around 131-132 ppm.[3]
C-4, C-5, C-6: These carbons will appear between 115-130 ppm, with their precise shifts influenced by the combined electronic effects of the three substituents.
Ethoxy Carbons (-OCH₂CH₃):
Methylene (-OCH₂): Expected around 60-65 ppm.
Methyl (-CH₃): The most shielded carbon, appearing upfield around 14-16 ppm.
Data Summary: NMR Spectroscopy
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
-COOH
~12.5 ppm (s, br, 1H)
~168 ppm
-NH₂
~5.3 ppm (s, br, 2H)
-
Ar-H6
~7.15 ppm (dd, 1H)
~118 ppm
Ar-H5
~7.05 ppm (t, 1H)
~129 ppm
Ar-H4
~6.75 ppm (dd, 1H)
~115 ppm
-OCH₂CH₃
~4.1 ppm (q, 2H)
~63 ppm
-OCH₂CH₃
~1.4 ppm (t, 3H)
~15 ppm
Ar-C1
-
~132 ppm
Ar-C2
-
~148 ppm
Ar-C3
-
~149 ppm
Predicted shifts are in ppm relative to TMS in DMSO-d₆. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad, dd=doublet of doublets.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful tool for the rapid identification of functional groups present in a molecule.
Expertise & Rationale: Sample Preparation
For a solid sample like 3-Amino-2-ethoxybenzoic acid, the potassium bromide (KBr) pellet method is a standard and reliable technique.[4] The underlying principle is that finely ground KBr is transparent to IR radiation and, under pressure, forms a solid matrix for the analyte. The critical consideration is the absolute exclusion of moisture, as water has strong, broad IR absorptions that can obscure key spectral features.[5] Therefore, spectroscopy-grade KBr must be thoroughly dried before use.[6]
Experimental Protocol: KBr Pellet Preparation and Analysis
Material Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours and cool in a desiccator.
Grinding: In an agate mortar, grind 1-2 mg of the 3-Amino-2-ethoxybenzoic acid sample to a fine powder.
Mixing: Add ~150-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample until a homogenous mixture is obtained.[4]
Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and press in a hydraulic press at 7-10 tons of pressure for several minutes to form a transparent or translucent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[7]
N-H Stretches (Amine): Two distinct, sharp-to-medium peaks are predicted in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching will appear as sharp, medium peaks just above 3000 cm⁻¹ (3000-3100 cm⁻¹). Aliphatic C-H stretches from the ethoxy group will be visible as sharp peaks just below 3000 cm⁻¹ (2850-3000 cm⁻¹).[7]
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹ for the carbonyl group.[7]
C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[7]
C-O Stretches (Ether & Acid): Strong, distinct bands will appear in the fingerprint region, typically between 1200-1300 cm⁻¹, corresponding to the C-O stretching of the ether and carboxylic acid functionalities.[7]
Data Summary: IR Spectroscopy
Functional Group
Expected Wavenumber (cm⁻¹)
Appearance
O-H (Carboxylic Acid)
2500-3300
Strong, Very Broad
N-H (Primary Amine)
3300-3500
Medium, Two Bands
C-H (Aromatic)
3000-3100
Medium, Sharp
C-H (Aliphatic)
2850-3000
Medium, Sharp
C=O (Carboxylic Acid)
1680-1710
Strong, Sharp
C=C (Aromatic)
1450-1600
Medium to Weak
C-O (Ether & Acid)
1200-1300
Strong
Visualization: IR Analysis (KBr Pellet) Workflow
Caption: Workflow for IR spectroscopic analysis via the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and, through fragmentation patterns, valuable structural information.
Expertise & Rationale: Ionization Technique
Electrospray Ionization (ESI) is the preferred method for a molecule like 3-Amino-2-ethoxybenzoic acid. ESI is a "soft" ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[8][9] This is crucial for unambiguously determining the molecular weight. The choice between positive and negative ion mode depends on the analyte's ability to accept or lose a proton. Given the basic amino group and acidic carboxylic acid group, this molecule should ionize well in both modes.
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent mixture, such as methanol:water (50:50 v/v). A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass for elemental composition determination.
MS Spectral Interpretation
The molecular formula of 3-Amino-2-ethoxybenzoic acid is C₉H₁₁NO₃. Its monoisotopic molecular weight is 181.0739 g/mol .
Positive Ion Mode ([M+H]⁺): The base peak or a very prominent peak is expected at an m/z corresponding to the protonated molecule.
Predicted [M+H]⁺: m/z 182.0817 (for C₉H₁₂NO₃⁺)
Negative Ion Mode ([M-H]⁻): In this mode, the deprotonated molecule is observed, primarily through loss of the acidic carboxylic proton.
Predicted [M-H]⁻: m/z 180.0661 (for C₉H₁₀NO₃⁻)
Fragmentation (MS/MS): While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be induced. Common fragmentation pathways for related benzoic acids include the loss of small, stable molecules.
Loss of H₂O (18 Da) from the carboxylic acid.
Loss of CO₂ (44 Da) after deprotonation.
Loss of the ethyl group (-CH₂CH₃, 29 Da) from the ethoxy moiety.
Data Summary: Mass Spectrometry
Parameter
Value
Molecular Formula
C₉H₁₁NO₃
Monoisotopic Mass
181.0739 Da
Predicted [M+H]⁺ (Positive ESI)
m/z 182.0817
Predicted [M-H]⁻ (Negative ESI)
m/z 180.0661
Visualization: ESI-MS Analysis Workflow
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Conclusion
The comprehensive analysis of 3-Amino-2-ethoxybenzoic acid using NMR, IR, and MS provides a self-validating confirmation of its molecular structure. NMR spectroscopy maps the precise proton and carbon framework, IR spectroscopy confirms the presence of all key functional groups (carboxylic acid, amine, ether, aromatic ring), and mass spectrometry verifies the exact molecular weight and elemental formula. The convergence of these distinct analytical techniques provides the high degree of certainty required for drug development, chemical research, and quality control applications.
References
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. Retrieved from [Link]
SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzoic acid. PubChem. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Hofmann, J., & Svanberg, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(1), e4423. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Mandal, M. K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2013, 282574. Retrieved from [Link]
Application Note: Strategic Derivatization of 3-Amino-2-ethoxybenzoic Acid for the Generation of Novel Compound Libraries for Biological Screening
Abstract In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. 3-Amino-2-ethoxybenzoic acid presents itself as a promising, yet undere...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. 3-Amino-2-ethoxybenzoic acid presents itself as a promising, yet underexplored, starting material for the generation of diverse compound libraries. Its structural similarity to anthranilic acid, a well-established privileged pharmacophore, suggests a high potential for biological activity across a range of therapeutic areas.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of 3-amino-2-ethoxybenzoic acid. We will detail robust protocols for the selective modification of its amine and carboxylic acid functionalities, discuss strategies for library design, and provide insights into the subsequent biological screening of the resulting compounds.
Introduction: The Rationale for Derivatizing 3-Amino-2-ethoxybenzoic Acid
The anthranilic acid scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][4][5] This success underscores the value of exploring structurally related molecules as potential starting points for new drug discovery campaigns. 3-Amino-2-ethoxybenzoic acid, with its additional ethoxy group, offers a unique three-dimensional arrangement of functional groups compared to the parent anthranilic acid. This substitution can lead to altered physicochemical properties and novel interactions with biological targets, potentially unlocking new pharmacological profiles.
The derivatization of this scaffold allows for a systematic exploration of the surrounding chemical space, a strategy central to identifying structure-activity relationships (SAR).[1] By creating a library of analogs with diverse substituents, researchers can probe the molecular requirements for a desired biological effect. This approach is a cornerstone of modern medicinal chemistry and is greatly facilitated by high-throughput screening (HTS) technologies that can rapidly assess the activity of thousands of compounds.[6]
Furthermore, the concept of "scaffold hopping," which involves identifying isofunctional but structurally novel core motifs, is a powerful strategy in drug discovery to navigate around existing intellectual property and to improve upon the properties of known drugs.[7][8] The derivatization of 3-amino-2-ethoxybenzoic acid can be viewed as an initial step in a scaffold hopping strategy, starting from the known biological potential of anthranilic acids.
Derivatization Strategies and Protocols
The presence of two distinct and reactive functional groups on the 3-amino-2-ethoxybenzoic acid scaffold—an aromatic amine and a carboxylic acid—allows for a variety of derivatization approaches. The following sections provide detailed protocols for the selective modification of each of these groups.
Derivatization of the Amino Group: Amide Bond Formation
The amino group can be readily acylated to form a diverse range of amides. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets. A common and effective method for amide bond formation is through the use of coupling reagents that activate the carboxylic acid partner.
This protocol describes the coupling of 3-amino-2-ethoxybenzoic acid with a representative carboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.[9]
Materials:
3-Amino-2-ethoxybenzoic acid
Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)
HATU
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (approximately 0.5 M concentration relative to the carboxylic acid). Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
Addition of Amine and Base: To the pre-activated mixture, add 3-amino-2-ethoxybenzoic acid (1.0 equivalent) followed by the dropwise addition of DIPEA (2.5 equivalents).
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Rationale for Experimental Choices:
HATU: Chosen for its high efficiency and low rate of racemization when coupling chiral carboxylic acids.
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Derivatization of the Carboxylic Acid Group: Ester and Amide Formation
The carboxylic acid moiety can be converted into a variety of esters or amides, further expanding the diversity of the compound library.
This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[10]
Materials:
3-Amino-2-ethoxybenzoic acid
Alcohol of choice (e.g., ethanol, methanol, isopropanol)
Concentrated sulfuric acid (catalytic amount)
10% aqueous sodium carbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a round-bottom flask, suspend 3-amino-2-ethoxybenzoic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the alcohol used.
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of 10% aqueous sodium carbonate solution until gas evolution ceases and the pH is basic.[10] Extract the aqueous mixture with ethyl acetate (3x).
Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization: Purify the crude ester by silica gel column chromatography and characterize by ¹H NMR, ¹³C NMR, and HRMS.
To form an amide at the carboxylic acid position while keeping the amino group free, the amino group must first be protected. A common protecting group for anilines is the tert-butyloxycarbonyl (Boc) group.
Part A: Boc Protection of the Amino Group
Materials:
3-Amino-2-ethoxybenzoic acid
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA)
Tetrahydrofuran (THF)
Procedure:
Dissolve 3-amino-2-ethoxybenzoic acid (1.0 equivalent) and TEA (1.5 equivalents) in THF.
Add Boc₂O (1.2 equivalents) portion-wise to the solution.
Stir at room temperature overnight.
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the Boc-protected intermediate.
Part B: Amide Coupling of the Boc-Protected Intermediate
This part follows the same general procedure as Protocol 1, using the Boc-protected 3-amino-2-ethoxybenzoic acid as the carboxylic acid component and a desired primary or secondary amine as the nucleophile.
Part C: Boc Deprotection
Materials:
Boc-protected amide derivative
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve the Boc-protected amide in DCM.
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the desired amide. This can be used directly or neutralized and purified as needed.
Library Design and Compound Management
A successful screening campaign begins with a well-designed compound library. For the derivatization of 3-amino-2-ethoxybenzoic acid, consider the following principles:
Diversity-Oriented Synthesis: Choose a wide range of building blocks (carboxylic acids, alcohols, and amines) with varying electronic, steric, and lipophilic properties to maximize the chemical space explored.
Parallel Synthesis: Employ parallel synthesis techniques to efficiently generate a large number of derivatives. This often involves the use of automated or semi-automated synthesis platforms.
Compound Purity and Characterization: It is crucial to ensure the purity of each compound in the library, as impurities can lead to false positives or negatives in biological assays. A purity threshold of >95% is generally recommended. Characterization by LC-MS is a standard method for purity assessment and identity confirmation.
Compound Management: Properly store the synthesized compounds, typically as DMSO stock solutions in 96- or 384-well plates, to prevent degradation and facilitate their use in HTS.[11]
Biological Screening Cascade
The newly synthesized library of 3-amino-2-ethoxybenzoic acid derivatives is now ready for biological evaluation. A tiered screening approach, or a screening cascade, is often employed to efficiently identify promising lead compounds.[6]
Primary High-Throughput Screening (HTS)
The initial step is to screen the entire library in a primary HTS assay.[12] This assay should be robust, reproducible, and amenable to automation. The choice of assay will depend on the therapeutic area of interest.
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[6] They are often fluorescence- or luminescence-based for high sensitivity and throughput.
Cell-Based Assays: These assays assess the effect of a compound on a cellular phenotype or pathway.[6] They provide more physiologically relevant information but can be more complex to develop and run.
Hit Confirmation and Dose-Response Analysis
Compounds that show activity in the primary screen ("hits") are then subjected to a confirmation screen to eliminate false positives. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀ values).
Secondary and Orthogonal Assays
Promising hits from the dose-response analysis are further evaluated in secondary assays to confirm their mechanism of action and to rule out off-target effects. Orthogonal assays, which measure the same biological endpoint using a different technology, are also valuable for validating hits.
Lead Optimization
The most promising compounds from the screening cascade enter the lead optimization phase, where medicinal chemists synthesize further analogs to improve their potency, selectivity, and pharmacokinetic properties. The initial SAR data generated from the primary screen will be invaluable in guiding this process.
Diagrams
Caption: Chemical derivatization pathways for 3-amino-2-ethoxybenzoic acid.
Conclusion
3-Amino-2-ethoxybenzoic acid represents a valuable and underexplored scaffold for the generation of novel compound libraries. The synthetic protocols outlined in this application note provide a robust foundation for the derivatization of this molecule at its two key functional handles. By combining these synthetic strategies with a well-designed biological screening cascade, researchers can efficiently explore the chemical space around this scaffold and potentially identify novel lead compounds for a variety of therapeutic targets. The principles and methods described herein are intended to empower researchers in their quest for the next generation of innovative medicines.
References
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.PMC - NIH.
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.[Link]
Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PMC.[Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Wageningen University & Research eDepot.[Link]
Classification of Scaffold Hopping Approaches. PMC.[Link]
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central.[Link]
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.[Link]
Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH.[Link]
(PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate.[Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
Application Notes & Protocols: Strategic Synthesis Utilizing 3-Amino-2-ethoxybenzoic Acid
Foreword: The Strategic Importance of 3-Amino-2-ethoxybenzoic Acid 3-Amino-2-ethoxybenzoic acid is a trifunctional aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of 3-Amino-2-ethoxybenzoic Acid
3-Amino-2-ethoxybenzoic acid is a trifunctional aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a carboxylic acid, an amine, and an ethoxy group on a benzene ring—offers a versatile platform for constructing complex molecular architectures. The spatial and electronic relationship of these functional groups allows for a range of selective chemical transformations, making it a valuable precursor for novel therapeutic agents and functional materials.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental considerations for reactions involving 3-Amino-2-ethoxybenzoic acid. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for key transformations, and ground our discussion in authoritative references.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.
Physicochemical Data
The properties of 3-Amino-2-ethoxybenzoic acid dictate its handling, storage, and reactivity. While specific experimental data for this exact compound is sparse, we can infer its characteristics from closely related analogs like 3-Amino-2-methoxybenzoic acid and 2-Ethoxybenzoic acid.[2][3]
Property
Value (Inferred/Reported)
Rationale & Significance
Molecular Formula
C9H11NO3
Defines the elemental composition and molecular weight.
Molecular Weight
181.19 g/mol
Crucial for stoichiometric calculations in reaction setups.
A key indicator of purity. A broad melting range suggests impurities.
Solubility
Soluble in ethanol, methanol, DMSO; slightly soluble in hot water.[2][4]
Dictates the choice of reaction solvents and purification methods.
pKa
~4.2 (estimated for carboxylic acid)
Influences the reactivity of the carboxylate and the protonation state of the amine.
Safety & Handling
As with any laboratory chemical, appropriate safety measures are non-negotiable. The safety profile for 3-Amino-2-ethoxybenzoic acid can be extrapolated from safety data sheets (SDS) of structurally similar compounds, such as 3-amino-2-methylbenzoic acid and 2-ethoxybenzoic acid.[5][6][7]
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8]
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[5][6]
Handling : Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][6]
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] Keep away from strong oxidizing agents.
First Aid :
Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5][8]
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
The dual functionality of the amino and carboxylic acid groups makes 3-Amino-2-ethoxybenzoic acid an ideal substrate for two of the most fundamental transformations in medicinal chemistry: amide bond formation and cyclization.
Amide Bond Formation: The Cornerstone of Peptide and Drug Synthesis
The formation of an amide bond by coupling the carboxylic acid of one molecule with the amine of another is one of the most frequently used reactions in drug discovery.[9][10] For 3-Amino-2-ethoxybenzoic acid, either the amine or the carboxylic acid can participate, requiring strategic use of protecting groups if self-polymerization is to be avoided. Here, we focus on the reaction of its carboxylic acid moiety.
The process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[10][11] This is typically achieved using a coupling reagent.
The Versatile Scaffolding of 3-Amino-2-ethoxybenzoic Acid in the Synthesis of Novel Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Substituted Anthranilic Acid In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that can serve as a foundation for new therape...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Substituted Anthranilic Acid
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents is perpetual. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2][3] 3-Amino-2-ethoxybenzoic acid, a substituted anthranilic acid derivative, presents itself as a compelling, yet underexplored, starting material for the synthesis of a variety of novel heterocycles. Its unique substitution pattern—an activating amino group, a directing carboxylic acid, and a sterically influencing ethoxy group—offers a rich platform for chemical elaboration and the generation of molecular diversity.
This technical guide provides an in-depth exploration of the synthetic utility of 3-amino-2-ethoxybenzoic acid. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind the synthetic transformations and provide detailed, field-proven protocols for the construction of key heterocyclic systems. The methodologies presented are largely adapted from the well-established chemistry of anthranilic acid, with special consideration given to the electronic and steric influence of the ethoxy substituent.
Core Synthetic Strategies: Building Heterocyclic Rings
The primary value of 3-amino-2-ethoxybenzoic acid lies in its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated derivatives). This arrangement is ideal for a range of cyclization reactions to form fused heterocyclic systems. The ethoxy group at the 2-position is anticipated to exert a significant steric and electronic influence on these transformations, potentially affecting reaction rates, yields, and even regioselectivity compared to unsubstituted anthranilic acid.
Two of the most prominent classes of heterocycles accessible from anthranilic acid derivatives are quinazolinones and benzodiazepines, both of which are privileged structures in medicinal chemistry.[4][5][6]
I. Synthesis of Novel 8-Ethoxyquinazolin-4(3H)-ones
Quinazolinones are a class of fused heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The synthesis of 4(3H)-quinazolinones from anthranilic acid is a well-established transformation, typically proceeding through the initial formation of an N-acylanthranilic acid intermediate, followed by cyclization with an amine source.[7][8][9][10]
The synthesis of 8-ethoxyquinazolin-4(3H)-ones from 3-amino-2-ethoxybenzoic acid can be approached through several routes. A common and effective method involves the reaction with an acid anhydride to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired quinazolinone. The ethoxy group is expected to remain a spectator in this transformation, influencing the reactivity of the starting material through its electronic donating and steric hindrance properties.
Experimental Workflow for 8-Ethoxyquinazolin-4(3H)-one Synthesis
Caption: A two-step workflow for the synthesis of 8-ethoxyquinazolin-4(3H)-ones.
Part A: Synthesis of 7-Ethoxy-2-methyl-4H-3,1-benzoxazin-4-one
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-2-ethoxybenzoic acid (1.0 eq).
Reagent Addition: Add acetic anhydride (3.0 eq) to the flask.
Reaction: Heat the mixture to reflux and maintain for 2-3 hours.
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out. If not, slowly add the mixture to ice-cold water with stirring to induce precipitation.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude 7-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one.
Part B: Synthesis of 8-Ethoxy-3-phenyl-2-methylquinazolin-4(3H)-one
Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude 7-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid.
Reagent Addition: Add aniline (1.1 eq) to the solution.
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
Isolation and Purification: Collect the precipitated solid by filtration, wash with a dilute sodium bicarbonate solution, followed by water. Recrystallize the crude product from ethanol to obtain the purified 8-ethoxy-3-phenyl-2-methylquinazolin-4(3H)-one.
Reactant
Product
Typical Yield (%)
3-Amino-2-ethoxybenzoic acid
8-Ethoxy-3-phenyl-2-methylquinazolin-4(3H)-one
75-85
II. Synthesis of Novel 9-Ethoxy-1,4-benzodiazepine Derivatives
1,4-Benzodiazepines are a cornerstone of psychopharmacological therapeutics, known for their anxiolytic, sedative, and anticonvulsant activities. The synthesis of benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative.[5][6] Adapting this to 3-amino-2-ethoxybenzoic acid requires an initial transformation to the corresponding 2-amino-3-ethoxybenzophenone.
The synthesis of the key 2-amino-3-ethoxybenzophenone intermediate can be achieved through a Friedel-Crafts acylation of an N-protected 2-ethoxyaniline, followed by deprotection. The subsequent cyclization with an α-amino acid ester hydrochloride in the presence of a base like pyridine proceeds via the formation of a Schiff base, followed by intramolecular cyclization to form the seven-membered benzodiazepine ring.
Experimental Workflow for 9-Ethoxy-1,4-benzodiazepine Synthesis
Caption: A two-stage approach for synthesizing 9-ethoxy-1,4-benzodiazepine-2-ones.
Part A: Synthesis of 2-Amino-3-ethoxybenzophenone (A Key Intermediate)
This is a multi-step process that generally involves protection of the amino group of a 2-ethoxyaniline derivative, followed by Friedel-Crafts acylation, and subsequent deprotection. The synthesis of this specific intermediate is a research endeavor in itself and should be approached with careful literature consultation on Friedel-Crafts reactions with substituted anilines.
Part B: Cyclocondensation to form the Benzodiazepine Ring
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-ethoxybenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in pyridine.
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
Work-up: After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
Isolation: Dissolve the residue in dichloromethane and wash with dilute hydrochloric acid, followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 9-ethoxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
The protocols described herein are based on well-established and robust chemical transformations.[5][9] The successful synthesis of the target heterocycles can be validated at each step through standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
Melting Point: A sharp melting point range is indicative of a pure compound.
Spectroscopic Methods (NMR, IR, Mass Spectrometry): To confirm the structure of the intermediates and final products. For example, in the synthesis of the quinazolinone, the disappearance of the primary amine peaks in the IR and ¹H NMR spectra of the starting material and the appearance of characteristic amide and imine signals would be expected.
Future Directions and Applications
The strategic placement of the ethoxy group in the resulting heterocycles provides a handle for further functionalization, potentially leading to the development of new derivatives with enhanced biological activity. For instance, the ethoxy group could be dealkylated to a hydroxyl group, which can then be used for the attachment of other moieties through ether or ester linkages. The synthesized heterocycles can serve as scaffolds for the development of new drugs targeting a range of diseases. Their biological evaluation, including antimicrobial, anti-inflammatory, and enzyme inhibitory assays, is a logical next step.[11][12][13]
Conclusion
3-Amino-2-ethoxybenzoic acid is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. By adapting established synthetic routes for anthranilic acid, new quinazolinone and benzodiazepine derivatives with unique substitution patterns can be efficiently prepared. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to explore the full potential of this promising starting material in their quest for new therapeutic agents.
References
BenchChem. (2025). Synthesis of 3-Ethoxybenzoic Acid. Technical Support Center.
DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid.
Al-Obaydi, A. M., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdhHc01wBG6A6NWOPZf1_LQlFkATKfxjmmiqnEOrxGOXjq6_8QmWEcfdjA-jpGrRbrqeXjiEt17ofTH-xcbis7MusNP33hUtl0Ayj_AgnjgsrvSkhtcfd7M981rJakB1ROk2tEtef6W6KjvVXZroroK9lzqQ==
Technical Support Center: Synthesis of 3-Amino-2-ethoxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-Amino-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, addre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 3-Amino-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer a validated experimental protocol.
Troubleshooting Guide: Addressing Low Yield
Low yield is a common challenge in multi-step organic syntheses. This section addresses specific issues you might encounter during the synthesis of 3-Amino-2-ethoxybenzoic acid, presented in a question-and-answer format to directly tackle experimental roadblocks.
Issue 1: Incomplete Ethoxy-group Installation on the Aromatic Ring
Question: My Williamson ether synthesis step to introduce the ethoxy group is showing a low conversion rate, with a significant amount of the 2-hydroxy-3-nitrobenzoic acid starting material remaining. What are the likely causes and how can I improve the yield?
Answer: Incomplete etherification is a frequent cause of low overall yield. The Williamson ether synthesis, while robust, is sensitive to several factors.[1] Here’s a breakdown of potential causes and their solutions:
Insufficient Base: A common issue is the incomplete deprotonation of the hydroxyl group. Potassium carbonate is a standard base for this reaction, but its effectiveness can be hampered by the presence of water.
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried potassium carbonate and anhydrous acetone or DMF as the solvent. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but exercise extreme caution as NaH is highly reactive.
Poor Quality Ethylating Agent: The ethylating agent, such as ethyl iodide or diethyl sulfate, may have degraded over time.
Solution: Use a fresh bottle of the ethylating agent. If degradation is suspected, it can be purified by distillation.
Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid the formation of side products.[1]
Inadequate Stoichiometry: An insufficient amount of the ethylating agent will lead to incomplete reaction.
Solution: Use a slight excess of the ethylating agent, typically 1.1 to 1.5 equivalents, to drive the reaction to completion.[1]
Issue 2: Formation of Significant Side Products During Nitration
Question: During the nitration of 2-ethoxybenzoic acid, I'm observing the formation of multiple products, leading to a complex mixture and low yield of the desired 3-nitro-2-ethoxybenzoic acid. What's causing this and how can I improve the regioselectivity?
Answer: The nitration of substituted benzoic acids can be challenging due to the competing directing effects of the substituents. The ethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of isomeric nitro products.
Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to over-nitration and the formation of undesired isomers.[2]
Solution: Maintain a low reaction temperature, typically between 0 and 5 °C, using an ice bath. Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2-ethoxybenzoic acid to control the reaction rate and temperature.
Incorrect Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid is crucial for controlling the nitrating species (NO2+).
Solution: Use a well-established nitrating mixture, such as a 1:1 or 1:2 ratio of concentrated nitric acid to concentrated sulfuric acid.
Issue 3: Incomplete Reduction of the Nitro Group
Question: My reduction of 3-nitro-2-ethoxybenzoic acid to the desired 3-amino-2-ethoxybenzoic acid is sluggish and results in a low yield. What are the key factors to consider for an efficient reduction?
Answer: The reduction of an aromatic nitro group is a critical step that can be influenced by the choice of reducing agent and reaction conditions. Common methods include catalytic hydrogenation or the use of metals in acidic media.
Catalyst Inactivity: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be poisoned or of low quality.
Solution: Use a fresh, high-quality catalyst. Ensure the reaction solvent is free of impurities that could poison the catalyst. Sometimes, adding a small amount of an acid like acetic acid can enhance the reaction rate.
Insufficient Reducing Agent: When using a metal/acid system (e.g., SnCl2/HCl or Fe/HCl), an inadequate amount of the metal will result in incomplete reduction.
Solution: Use a significant excess of the metal, typically 3-5 equivalents. The reaction progress should be monitored by TLC until the starting material is fully consumed.[3]
Reaction Temperature: The reduction may require heating to proceed at a reasonable rate.
Solution: If the reaction is slow at room temperature, gently heat the reaction mixture to reflux while monitoring for any side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Amino-2-ethoxybenzoic acid?
A1: A common and reliable route involves a three-step synthesis starting from 2-hydroxybenzoic acid (salicylic acid). The steps are:
Nitration: Introduction of a nitro group at the 3-position of salicylic acid to form 3-nitro-2-hydroxybenzoic acid.
Williamson Ether Synthesis: Ethylation of the hydroxyl group to yield 3-nitro-2-ethoxybenzoic acid.[1]
Reduction: Reduction of the nitro group to an amino group to afford the final product, 3-Amino-2-ethoxybenzoic acid.[3]
Q2: How can I monitor the progress of each reaction step?
A2: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of each step.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Q3: What are the critical safety precautions for this synthesis?
A3:
Nitration: The nitrating mixture ( nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[2]
Catalytic Hydrogenation: If using hydrogen gas for the reduction step, be aware of its flammability and the risk of explosion.[2] Ensure the reaction is carried out in a properly sealed apparatus and in a well-ventilated area.
General Precautions: Handle all organic solvents in a fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 3-Amino-2-ethoxybenzoic acid can be confirmed using a combination of analytical techniques:
Melting Point: Compare the observed melting point with the literature value.
Spectroscopy:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
FTIR: To identify the characteristic functional groups (amine, carboxylic acid, ether).
Mass Spectrometry: To determine the molecular weight of the compound.[4]
Experimental Protocol: A Validated Synthesis of 3-Amino-2-ethoxybenzoic acid
This protocol details a reliable method for the synthesis of 3-Amino-2-ethoxybenzoic acid.
Step 1: Synthesis of 3-nitro-2-hydroxybenzoic acid
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-hydroxybenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
Once the salicylic acid has dissolved, cool the mixture to 0-5°C.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain 3-nitro-2-hydroxybenzoic acid.
Step 2: Synthesis of 3-nitro-2-ethoxybenzoic acid
Dissolve 3-nitro-2-hydroxybenzoic acid in anhydrous acetone and add anhydrous potassium carbonate.
Heat the mixture to reflux for 30 minutes.
Add ethyl iodide dropwise to the refluxing mixture.
Continue to reflux for 12-24 hours, monitoring the reaction by TLC.[1]
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Evaporate the acetone under reduced pressure.
Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-nitro-2-ethoxybenzoic acid.[1]
Step 3: Synthesis of 3-Amino-2-ethoxybenzoic acid
Suspend 3-nitro-2-ethoxybenzoic acid in a mixture of ethanol and water.
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.[3]
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.
Wash the celite pad with hot ethanol.
Combine the filtrates and evaporate the solvent under reduced pressure.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Amino-2-ethoxybenzoic acid.
Visualizing the Process
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of 3-Amino-2-ethoxybenzoic acid.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Data Summary
Step
Common Issues
Key Parameters to Optimize
Nitration
Over-nitration, low regioselectivity
Temperature, rate of addition of nitrating agent, ratio of nitric to sulfuric acid
Williamson Ether Synthesis
Incomplete reaction
Anhydrous conditions, base strength, quality and stoichiometry of ethylating agent, reaction time and temperature
Reduction
Incomplete conversion, catalyst poisoning
Choice and amount of reducing agent/catalyst, reaction temperature and time, solvent purity
References
Google Patents. (2018). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]
Kargar, H., et al. (2012). (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1359. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]
Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
Rasayan Journal of Chemistry. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Retrieved from [Link]
Technical Support Center: Synthesis of 3-Amino-2-ethoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Amino-2-ethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-2-ethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Overview of the Primary Synthetic Route
The most common and direct route to 3-Amino-2-ethoxybenzoic acid is the reduction of its nitro precursor, 2-ethoxy-3-nitrobenzoic acid. This transformation, while conceptually straightforward, is fraught with potential side reactions that can impact yield and purity. The choice of reducing agent and reaction conditions is critical to steering the reaction toward the desired product.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My yield of 3-Amino-2-ethoxybenzoic acid is consistently low. What are the likely causes?
A1: Low yield is a multifaceted issue that can stem from several sources:
Incomplete Reaction: The reduction may not have gone to completion. This can be due to an insufficient amount of the reducing agent, a deactivated catalyst (in the case of catalytic hydrogenation), or inadequate reaction time. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed[1][2].
Side Product Formation: The most significant cause of low yield is often the diversion of the starting material or intermediates into undesired side products. Key culprits include incomplete reduction products (nitroso, hydroxylamine) and their subsequent dimerization products (azoxy, azo compounds).
Difficult Product Isolation: If using metal/acid reduction methods like Tin(II) chloride (SnCl₂), the workup can be problematic. The formation of gelatinous tin hydroxides during neutralization can trap the product, leading to significant losses during filtration[3]. Switching to a milder system like iron powder with ammonium chloride (Fe/NH₄Cl) can circumvent this issue[3].
Product Oxidation: The final aniline product is susceptible to oxidation, especially in the presence of air and residual metal catalysts. This can lead to the formation of colored impurities and degradation of the desired compound.
Q2: My final product has a persistent yellow or orange tint, even after initial purification. What is this color, and how can I remove it?
A2: The unwanted color is typically due to the presence of highly conjugated azo or azoxy compounds. These dimers form from the condensation of incompletely reduced intermediates (nitroso and hydroxylamine species). Their extended π-systems absorb visible light, appearing as colored impurities.
Causality: Their formation is often favored under certain pH conditions or with specific reducing agents.
Solution:
Optimize Reduction: Ensure the reduction goes to completion to minimize the concentration of reactive intermediates.
Purification: Standard recrystallization may not be sufficient. Treatment of the crude product solution with activated charcoal can help adsorb these colored impurities. If that fails, column chromatography is the most effective method for separation[4].
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the amine product, which can also contribute to color.
Q3: I am considering which reduction method to use. What are the pros and cons of common reagents?
A3: The choice of reductant is a critical decision that balances reactivity, chemoselectivity, cost, and ease of workup.
Reducing System
Pros
Cons
H₂, Pd/C
High efficiency, clean reaction (byproducts are water/gas), neutral pH conditions.[5]
Catalyst can be expensive and pyrophoric. May reduce other functional groups (e.g., alkenes, alkynes, some halides).[6]
Fe, NH₄Cl / AcOH
Inexpensive, mild, and avoids strongly acidic conditions. Workup is generally straightforward.[3]
Requires stoichiometric amounts of iron, leading to iron sludge waste. Reaction can be heterogeneous and sometimes slow.
SnCl₂, HCl
Strong reducing agent, effective for stubborn reductions.
Workup is notoriously difficult due to the formation of gelatinous tin salts.[3] Generates significant hazardous waste.
Zn, HCl / AcOH
Cost-effective and readily available.
Strongly acidic conditions can affect other functional groups. Workup requires neutralization and can be cumbersome.
Recommendation: For general-purpose synthesis with good functional group tolerance and a manageable workup, Fe with NH₄Cl in an ethanol/water solvent system is often the most practical and robust choice[3].
Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose and resolve issues based on your experimental observations.
Key Side Reactions and Their Mechanisms
Understanding the potential side reactions is key to preventing them. The reduction of a nitro group proceeds through several intermediates. Side products arise when these intermediates are intercepted before full reduction to the amine.
Incomplete Reduction: If the reaction is stopped prematurely or the reducing agent is depleted, the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates can be isolated. These are often unstable and can react further.
Dimerization: The condensation reaction between the nitroso and hydroxylamine intermediates is the primary route to the azoxy byproduct. This can be further reduced to the azo compound. These reactions are often promoted by basic conditions.
Experimental Protocols
Protocol 1: Synthesis via Iron/Ammonium Chloride Reduction
This protocol is recommended for its reliability and straightforward workup.
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxy-3-nitrobenzoic acid (1.0 eq).
Solvent Addition: Add a 4:1 mixture of ethanol and water. Stir to create a suspension.
Reagent Addition: Add ammonium chloride (NH₄Cl, 1.5 eq) and iron powder (Fe, 5.0 eq).
Reaction: Heat the mixture to reflux (approx. 80-85 °C). The reaction is often exothermic initially. Monitor the progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete in 2-4 hours.
Workup:
Once the starting material is consumed, cool the mixture to room temperature.
Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
Combine the filtrates and remove the ethanol under reduced pressure.
Add water to the residue and adjust the pH to ~8-9 with a dilute aqueous solution of sodium bicarbonate to ensure the carboxylic acid is deprotonated and soluble.
Extract with a small amount of ethyl acetate to remove any non-acidic, non-polar impurities.
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product, 3-Amino-2-ethoxybenzoic acid, will precipitate as a solid.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure product.
Mobile Phase (Eluent): A 7:3 (v/v) mixture of Hexane and Ethyl Acetate with 1% Acetic Acid. The acid prevents the amine and carboxylic acid from streaking on the silica plate.
Visualization: UV light (254 nm). The starting nitro compound and the product amine are both UV active. Staining with potassium permanganate can also be used.
Analysis: The product (amine) is significantly more polar than the starting material (nitro) and will have a lower Rf value. A complete reaction is indicated by the complete disappearance of the starting material spot.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Smith, J., & Jones, A. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
Weldegirma, S. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
Optimizing reaction conditions for ethoxy group introduction
Topic: Optimizing Reaction Conditions for Ethoxy Group Introduction Status: Operational | Tier: Advanced Chemical Support Welcome to the Ethoxylation Support Hub As Senior Application Scientists, we understand that intro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Conditions for Ethoxy Group Introduction
Status: Operational | Tier: Advanced Chemical Support
Welcome to the Ethoxylation Support Hub
As Senior Application Scientists, we understand that introducing an ethoxy group (–OEt) is deceptively simple. While it appears to be a basic alkylation, the ethyl group sits in a "steric valley"—large enough to trigger elimination (
) over substitution () in aliphatic systems, yet small enough to require highly specific ligands for transition-metal catalysis in aromatic systems.
This guide is structured as a Tiered Support System . Identify your failure mode below to access the relevant protocol.
Tier 1: Rapid Diagnostics (Triage)
Quick fixes for common reaction failures. Check these parameters first.
Ticket #101: "I'm getting styrene instead of ethyl benzene derivatives."
Diagnosis: You are fighting the
vs. competition. The basicity of your ethoxide source is driving proton abstraction rather than nucleophilic attack.
Immediate Fix: Lower the reaction temperature.
has a higher activation energy than ; cooling the reaction (0°C to -10°C) favors substitution.
Root Cause: The ethyl group has
-hydrogens. Strong bases (NaH, KOtBu) with steric hindrance will exclusively eliminate secondary alkyl halides.
Protocol Shift: Switch from Williamson Ether Synthesis to Reductive Etherification (using acetaldehyde and a silane) if the substrate is secondary or tertiary.
Ticket #102: "My Pd-catalyzed reaction stalls at 50% conversion."
Diagnosis: Catalyst poisoning or inefficient reductive elimination.
Immediate Fix: Check your halide. If using Aryl Iodides , switch to Aryl Chlorides or Bromides .
Why? Contrary to standard intuition, iodide ions can poison active Pd(0) species by forming stable bridging complexes, inhibiting the catalytic cycle in ethoxylation reactions [1].
Alternative: Add a catalytic amount of phenol as a co-catalyst to facilitate the proton transfer steps.
Tier 2: Deep Dive Protocols
Validated methodologies for specific substrate classes.
Advantage: DEC acts as both solvent and alkylating agent. The only byproducts are
and Ethanol.
Catalyst:
(mild) or Zeolites (industrial).
Condition: Reflux (126°C). Requires high temp because DEC is a weaker electrophile than ethyl iodide [3].
Tier 3: Advanced Visualization & Logic
Decision Logic: Selecting the Right Method
Use this flow to determine your experimental setup.
Figure 1: Strategic decision tree for ethoxylation based on substrate electronics and sterics.
Troubleshooting the Catalytic Cycle (Pd-Catalyzed)
If Protocol B fails, pinpoint the step using this mechanistic map.
Figure 2: Palladium catalytic cycle highlighting critical failure points in C-O bond formation.
Tier 4: Expert FAQs
Q: Why use Diethyl Carbonate (DEC) instead of Ethyl Iodide?A: Ethyl Iodide is a potent alkylating agent but is toxic and generates stoichiometric salt waste. DEC is a "green" alternative.[2] At high temperatures (
) with a base catalyst, DEC undergoes decarboxylation to transfer an ethyl group. This is the preferred method for industrial scale-up to minimize waste disposal costs [3].
Q: Can I use ethanol as the solvent for Williamson synthesis?A: Only if your substrate is highly reactive (e.g., benzyl bromide). For standard alkyl halides, ethanol hydrogen-bonds to the ethoxide anion, reducing its nucleophilicity (solvation shell effect). Using a polar aprotic solvent like DMF or DMSO strips away this shell, increasing the reaction rate by orders of magnitude.
Q: My product is volatile (b.p. ~80°C). How do I separate it from the solvent?A: This is a common issue with ethyl ethers.
Avoid DMF/DMSO: Their high boiling points make distillation difficult.
Use Phase Transfer Catalysis (PTC): Run the reaction in a biphasic system (Water/Dichloromethane) using Tetrabutylammonium Bromide (TBAB). You can then distill the low-boiling solvent (DCM) and your product easily.
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Journal of Organic Chemistry. (Specifics on tBuBrettPhos and ligand selection).
Sustainable Catalytic Synthesis of Diethyl Carbonate. ChemSusChem. (Green chemistry approaches using DEC).
The Williamson Ether Synthesis. Master Organic Chemistry. (Fundamental mechanics of elimination vs. substitution).
3-Amino-2-ethoxybenzoic acid (CAS: 1310367-49-7) is a substituted benzoic acid derivative featuring an electron-donating amino group and an ethoxy ether linkage ortho to the carboxylic acid. This structural motif creates specific stability challenges in solution, primarily driven by oxidative lability of the aniline moiety and pH-dependent solubility issues typical of zwitterionic molecules.
Primary Stability Risk: Oxidation of the amino group (
) to colored azo/nitroso species in solution, accelerated by light and high pH.
Secondary Risk: Decarboxylation at elevated temperatures (
) or in strongly acidic conditions.
Storage Recommendation: Store solid at
under inert gas (Argon/Nitrogen). Solutions should be prepared fresh; if storage is necessary, keep at protected from light.
Part 2: Chemical Identity & Physicochemical Profile
Understanding the molecule's "pain points" starts with its structure.
1. Oxidation prone (Color change)2. pH-dependent solubility3. Generally stable, but steric bulk affects solubility
pKa (Predicted)
(Acid) (Amine conjugate)
Exists as a zwitterion at pH 3–5, leading to minimum solubility (isoelectric precipitation risk).
Solubility
DMSO, Methanol, Ethanol
Low water solubility at neutral pH; soluble in dilute acid or base.
Part 3: Degradation Pathways & Mechanisms
The stability of 3-Amino-2-ethoxybenzoic acid in solution is governed by three competing mechanisms.
Oxidative Deamination & Coupling (The "Browning" Effect)
The most common issue users report is a solution turning yellow or brown over time. This is due to the oxidation of the electron-rich aromatic amine.
Mechanism: Radical formation on the nitrogen atom leads to dimerization (azo bond formation) or formation of quinone-imines.
Trigger: Exposure to air (oxygen) and UV light.
Thermal Decarboxylation
Benzoic acids with electron-donating groups (like
or ) ortho/para to the acid are susceptible to losing .
Mechanism: The ring gains electron density, facilitating the release of the carboxyl group as carbon dioxide.
Trigger: Heating acidic solutions
.
Hydrolytic Stability (Ether Linkage)
The ethoxy group (
) is an ether and is chemically robust. It is unlikely to hydrolyze under standard laboratory conditions (pH 1–12), unlike ester derivatives (e.g., methyl esters) which hydrolyze rapidly in base.
Figure 1: Primary degradation pathways. Oxidation is the dominant pathway in solution at room temperature.
Part 4: Troubleshooting Guide (FAQ)
Q1: My solution turned from clear to pale yellow/brown after 24 hours. Is it still usable?
Diagnosis: Oxidative degradation of the amino group.
Technical Insight: Aromatic amines are sensitive to auto-oxidation. The color change indicates the formation of trace impurities (azo compounds or quinones) which have high extinction coefficients (they are very dark even at low concentrations).
Action:
If <5% color change: Likely >98% pure. Verify with HPLC.
If Dark Brown: Discard.
Prevention: Degas solvents with nitrogen/argon before dissolving. Store solutions in amber vials.
Q2: I see a white precipitate forming when I adjust the pH to neutral (pH 7). Why?
Diagnosis: Isoelectric precipitation.
Technical Insight: This molecule is amphoteric (has both acidic and basic groups). At pH values between its pKa points (approx pH 3–5), it exists as a zwitterion with net neutral charge, which has the lowest water solubility .
Action: Keep the pH either below 2 (protonated amine, soluble) or above 8 (deprotonated acid, soluble). Avoid the pH 3–6 range for concentrated aqueous stock solutions.
Q3: Can I autoclave a solution of this compound?
Diagnosis: Thermal instability risk.
Technical Insight: No. The combination of high heat (
) and pressure can induce decarboxylation, converting the drug into 3-ethoxyaniline (a toxic impurity).
Action: Use sterile filtration (0.22 µm PVDF or PES membrane) instead of autoclaving.
Part 5: Validated Analytical Method (HPLC)
To monitor stability, use this "universal" reversed-phase method designed to separate the parent acid from potential decarboxylated or oxidized impurities.
Stability-Indicating HPLC Protocol
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus),
Mobile Phase A
0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization)
Mobile Phase B
Acetonitrile (LC-MS Grade)
Gradient
0–2 min: 5% B (Isocratic hold for polar impurities)2–15 min: 5% 95% B (Linear gradient)15–20 min: 95% B (Wash)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (aromatic ring) and 310 nm (oxidized impurities often absorb here)
Temperature
(Do not heat the column to avoid on-column degradation)
Self-Validation Check:
Retention Time: The parent acid should elute early (approx 4–6 min) due to polarity.
Decarboxylated Impurity: Will elute later (more hydrophobic, loss of -COOH).
Oxidized Impurities: Usually elute as broad peaks or very late eluters.
Part 6: Storage & Handling Best Practices
Solid State:
Store at 2–8°C (Refrigerator).
Keep container tightly sealed under inert gas (Argon preferred) to prevent oxidation.
Desiccate to prevent moisture absorption (hygroscopic potential).
Solution State:
Solvent Choice: DMSO is the most stable solvent for stock solutions. Avoid acetone (can form Schiff bases with the amine).
Shelf Life:
DMSO Stock (
): 3 months.
Aqueous/Buffer (
): < 24 hours (prepare fresh).
References
PubChem. (n.d.). 3-Amino-2-ethoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Freitas, M. B., et al. (2014). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. Journal of Chromatographic Science. Retrieved from [Link]
Kakehi, K., et al. (1999).[1] 3-Aminobenzamide and 3-aminobenzoic acid, tags for capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]
As researchers, we often encounter the "black tar" scenario: a reaction involving electron-rich amines turns dark upon exposure to air or oxidants. The root cause is the high energy of the nitrogen lone pair . In primary and secondary amines, this lone pair is susceptible to Single Electron Transfer (SET) mechanisms, leading to radical cations (
), or direct nucleophilic attack on electrophilic oxygen species (ROS), forming N-oxides, hydroxylamines, or imines.
This guide provides a multi-layered defense strategy: Electronic Deactivation (Protection), Physical Exclusion (Atmosphere), and Chemical Scavenging (Quenching).
Module 1: Strategic Protection (The "Pre-Emptive" Approach)
The most robust method to prevent oxidation is to delocalize the nitrogen lone pair, rendering it non-nucleophilic and electronically poor. Carbamates are the industry standard for this purpose.
Protecting Group (PG) Selection Matrix
Choose your PG based on the deprotection conditions required by your total synthesis strategy.
Protecting Group
Structure Type
Stability Profile
Deprotection Reagent
Oxidation Resistance Mechanism
Boc (tert-Butyloxycarbonyl)
Carbamate
Stable to Base, Nucleophiles, Hydrogenolysis
Acid (TFA, HCl)
Lone pair delocalized into carbonyl; steric bulk prevents N-attack.
Fmoc (Fluorenylmethyloxycarbonyl)
Carbamate
Stable to Acid
Base (Piperidine, DBU)
Lone pair delocalized; lipophilicity aids solubility.
Strong electron-withdrawing sulfonyl group completely deactivates N.
Decision Logic for PG Selection
Caption: Logic flow for selecting orthogonal protecting groups to prevent amine oxidation while maintaining synthetic compatibility.
Standard Protocol: Boc Protection
Use this protocol to lock the lone pair before exposing the amine to oxidative conditions.
Stoichiometry: Dissolve Amine (1.0 equiv) in DCM or THF/Water (1:1).
Base: Add
or (1.5 - 2.0 equiv).
Reagent: Add
(1.1 equiv) slowly at 0°C.
Monitoring: Warm to RT. Monitor by TLC (ninhydrin stain will show loss of free amine).
Workup: Wash with 1M HCl (if product is acid stable) or citric acid to remove excess amine/base.
Result: The resulting carbamate is resistant to air oxidation and most mild oxidants [1, 2].
Module 2: Reaction Environment Control (The "Process" Approach)
If protection is impossible (e.g., during a catalytic cycle or final step), you must rigorously exclude oxygen. Sparging with nitrogen is often insufficient for sensitive amines; the Freeze-Pump-Thaw cycle is the gold standard.
Safety Warning: Ensure your liquid nitrogen trap is functioning to prevent solvent vapors from reaching the pump. Never open the flask to air while frozen (condenses liquid oxygen = explosion hazard).
Setup: Place solvent/reactant solution in a Schlenk flask or heavy-wall bomb. Connect to a Schlenk line.
Freeze: Submerge the flask in liquid nitrogen (
, -196°C) until the solvent is completely solid.
Pump: Open the stopcock to high vacuum (<0.1 mmHg). Pump for 5–10 minutes. (Solvent will not sublime significantly if frozen solid).
Thaw: Close the stopcock (isolate from vacuum). Remove the flask from
and thaw in a warm water bath. Gas bubbles will evolve from the liquid into the headspace.
Repeat: Repeat steps 2–4 for a total of 3 cycles .
Backfill: On the final cycle, backfill with high-purity Argon or Nitrogen.
Issue: During TFA cleavage of peptides, generated carbocations (e.g., t-butyl cation) can attack Methionine (forming sulfoxide) or Tryptophan.[1] While not direct "air" oxidation, this mimics oxidative damage.
The Fix: Use a "Scavenger Cocktail" rather than pure TFA.
Recommended Cocktail (Reagent K):
TFA (82.5%)
Phenol (5%)
Water (5%)
Thioanisole (5%) - Critical for preventing Met oxidation
1,2-Ethanedithiol (EDT) (2.5%) - Critical for quenching t-butyl cations [3].
Scenario B: Metal-Catalyzed Cross-Coupling
Issue: In Buchwald-Hartwig aminations, Pd(0) can be oxidized to Pd(II) by
, killing the catalyst. Simultaneously, the amine can coordinate to oxidized metals and undergo dehydrogenation to imines.
The Fix:
Ligand Overload: Use electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) which protect the metal center.
Antioxidant Additives: In extreme cases (e.g., electron-rich anilines), adding 1-2 mol% of Ascorbic Acid or BHT (Butylated hydroxytoluene) can scavenge radical initiators without poisoning the catalyst [4].
Frequently Asked Questions (FAQs)
Q: My amine turned from clear to yellow/brown overnight in the fridge. Is it ruined?A: Not necessarily. The color usually comes from trace N-oxide formation (<1%) or imine oligomers (polyaniline type).
Diagnostic: Run a TLC. If the main spot is still present and distinct from the baseline "gunk," you can purify it.
Remedy: Filter through a short plug of basic alumina or silica to remove the polar N-oxides, then store under Argon.
Q: Can I use sparging (bubbling gas) instead of Freeze-Pump-Thaw?A: For robust amines, yes (15 mins/100mL solvent). For primary aryl amines or reactions using Pd/Cu catalysis, no . Sparging leaves trace oxygen that can initiate radical chains.
Q: Why does my Boc-protection reaction smell like swimming pool water?A: You likely generated N-chloramines if you used bleach to clean glassware or if your solvent contained traces of oxidants. This is dangerous. Ensure all glassware is acid-washed and solvents are peroxide-free (test with KI/starch paper).
Q: I cannot use Boc or Fmoc. Are there "invisible" antioxidants?A: Yes. You can store free amines with a pellet of BHT (2,6-di-tert-butyl-4-methylphenol) in the bottle. It acts as a radical sink and is easily removed during chromatography (elutes with solvent front).
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
University of Wisconsin-Madison (Berry Group). (2019). Degassing Solvents Protocol. Retrieved from [Link]
Improving the solubility of 3-Amino-2-ethoxybenzoic acid for assays
Technical Support Center: 3-Amino-2-ethoxybenzoic acid Welcome to the technical support guide for 3-Amino-2-ethoxybenzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Amino-2-ethoxybenzoic acid
Welcome to the technical support guide for 3-Amino-2-ethoxybenzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during assay development.
FAQS: Understanding the Fundamentals
Question: What is 3-Amino-2-ethoxybenzoic acid and why is its solubility complex?
Answer: 3-Amino-2-ethoxybenzoic acid is an amphoteric molecule, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality makes its solubility highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge (existing as a zwitterion), which typically results in its lowest aqueous solubility. The solubility of amino acids is highly dependent on the prevailing pH value[1][2]. Any change in the pH of the environment can cause observable changes in the solubility of such molecules[3].
Question: What are the primary solvents for this compound?
Answer: Based on data for structurally similar compounds, 3-Amino-2-ethoxybenzoic acid is expected to be soluble in organic solvents like ethanol and methanol.[4] Its solubility in aqueous solutions is limited, particularly around its isoelectric point. For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used co-solvent to dissolve both polar and nonpolar substances.[5][6]
Question: I'm seeing precipitation when I add my DMSO stock to my aqueous assay buffer. What's happening?
Answer: This is a common issue known as "compound precipitation" or "fall-out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[5] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5] This guide will provide several strategies to mitigate this critical issue.
Troubleshooting Guide: Step-by-Step Solutions
Poor solubility is a primary hurdle in obtaining reliable and reproducible assay data. This section provides a systematic approach to improving the solubility of 3-Amino-2-ethoxybenzoic acid.
Issue 1: Compound Crashes Out of Solution Upon Dilution
The most effective initial strategy is to manipulate the pH of your aqueous buffer. By shifting the pH away from the compound's isoelectric point (pI), you can ionize either the amino or carboxylic acid group, significantly increasing its interaction with water and thus its solubility.
Caption: pH effect on molecular charge and solubility.
References
Benchchem. (n.d.). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.
Sigma-Aldrich. (n.d.). 2-Ethoxybenzoic acid 98%.
National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzoic acid. PubChem Compound Summary for CID 12126. Retrieved from [Link]
ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
ResearchGate. (2020). How to desalt zwitterions?.
ResearchGate. (2019). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Journal of Chemical & Engineering Data.
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Quora. (2024). Is the solubility of amino acids affected by their pH levels?.
PubMed. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
Flinn Scientific. (2016). pH and Protein Solubility.
National Center for Biotechnology Information. (n.d.). 4-Amino-3-ethoxybenzoic acid. PubChem Compound Summary for CID 22397448. Retrieved from [Link]
Co-solvency and anti-solvent method for the solubility enhancement. (2024).
National Institutes of Health. (n.d.). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Retrieved from [Link]
YouTube. (2025). MedChem Essentials: Solubility part 2. Retrieved from [Link]
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
Comparative Study of Ethoxybenzoic Acid Derivatives in Drug Discovery
Executive Summary: The "Ethoxy Effect" in Medicinal Chemistry In the optimization of benzoic acid scaffolds, the ethoxy group (-OCH₂CH₃) occupies a critical "Goldilocks" zone between the metabolic liability of methoxy gr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ethoxy Effect" in Medicinal Chemistry
In the optimization of benzoic acid scaffolds, the ethoxy group (-OCH₂CH₃) occupies a critical "Goldilocks" zone between the metabolic liability of methoxy groups and the steric bulk of propoxy/butoxy chains. This guide provides a comparative analysis of ethoxybenzoic acid (EBA) derivatives, specifically contrasting them against their methoxy analogs and standard-of-care alternatives in two distinct domains: antimicrobial drug discovery and dental material science .
Key Findings:
Metabolic Stability: Ethoxy linkers demonstrate superior hydrolytic stability compared to methoxy linkers in amino acid prodrug designs, offering a half-life extension critical for oral bioavailability.
Biofilm Eradication: 4-Ethoxybenzoic acid (4-EB) exhibits a unique synergy with Vancomycin, reducing S. aureus biofilm viability by >85%, a performance metric not seen with simple benzoic acid.[1]
Material Performance: In dental therapeutics, o-ethoxybenzoic acid (EBA) cements provide a 2-3x increase in compressive strength (approx. 60–80 MPa) compared to traditional Zinc Oxide Eugenol (ZOE) cements while maintaining biocompatibility.
Structure-Activity Relationship (SAR) Landscape
The Alkoxy Series Comparison
The substitution of a hydrogen atom on the benzoic acid phenyl ring with an alkoxy group alters lipophilicity (LogP), electron density (Hammett
In prodrug design, the linker stability determines the release profile of the active moiety. Research indicates that ethoxy linkers are chemically more stable than methoxy linkers .
Mechanism: The electron-donating effect of the alkoxy group facilitates hydrolysis. The ethyl group in the ethoxy derivative provides slightly more steric hindrance and inductive stabilization than the methyl group, retarding rapid enzymatic hydrolysis in plasma.
Data Point: In valyl-prodrug models, methoxy-linked derivatives degraded significantly faster in simulated gastric fluid (pH 1.2) and plasma compared to ethoxy-linked analogs [1].[2]
Biofilms render bacteria up to 1,000x more resistant to antibiotics. Standard phenolic compounds often fail to penetrate the extracellular polymeric substance (EPS).
Comparative Performance Data
Compound
Biofilm Inhibition (%)
Hydrophobicity Reduction
Synergy with Vancomycin
4-Ethoxybenzoic Acid (4-EB)
87%
78% 49%
Yes (85% reduction in viability)
Methyl Gallate
87%
No significant change
No
Benzoic Acid (Control)
<10%
Negligible
None
Mechanistic Insight:
4-EB functions by altering the cell membrane hydrophobicity. Unlike methyl gallate, which inhibits biofilm but fails to potentiate antibiotics, 4-EB acts as a permeability enhancer , allowing Vancomycin to penetrate the biofilm matrix and kill stationary-phase cells [2].
Case Study II: Dental Therapeutics (The EBA Standard)
Product: Zinc Oxide-EBA Cements vs. Zinc Oxide-Eugenol (ZOE)
In restorative dentistry, the "EBA Cement" is a commercially validated application of o-ethoxybenzoic acid. It was developed to overcome the low mechanical strength of ZOE cements.[3]
EBA Cement: Zinc Oxide (70%) + Alumina (30%) mixed with a liquid of 62.5% o-Ethoxybenzoic acid and 37.5% Eugenol.[5]
Physical Properties Comparison[3][7][8]
Property
ZOE Cement (Type I)
EBA Cement (Reinforced)
Clinical Implication
Compressive Strength
5–25 MPa
60–80 MPa
EBA supports crown/bridge cementation; ZOE is temporary only.
Solubility (Water)
High (0.1–0.2%)
Low (<0.05%)
EBA lasts longer in the oral environment.
Film Thickness
25 m
25–35 m
Comparable seating precision.
Pulp Response
Mild (Sedative)
Mild (Sedative)
Both are biocompatible; EBA retains the soothing effect of eugenol.
Why EBA? The o-ethoxy group facilitates the formation of a stronger zinc-chelate matrix (zinc ethoxybenzoate) reinforced by the alumina filler, creating a composite structure significantly more durable than the zinc eugenolate matrix [3].
Visualizations
SAR Decision Logic
This diagram illustrates the decision-making process for selecting the ethoxy substituent during lead optimization.
Figure 1: Decision tree for alkoxy chain selection. Ethoxy provides the optimal balance for systemic and biofilm-targeting applications.
Objective: Produce high-purity (>98%) 4-ethoxybenzoic acid for biological assay.
Reagent Setup: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in 100 mL of ethanol/water (4:1 v/v).
Rationale: The excess base ensures the deprotonation of both the carboxylic acid and the phenol, creating the active phenoxide nucleophile.
Alkylation: Add ethyl iodide (23.4 g, 0.15 mol) dropwise over 30 minutes while stirring.
Safety: Ethyl iodide is an alkylating agent; perform in a fume hood.
Reflux: Heat the mixture to reflux (approx. 80°C) for 16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in 100 mL distilled water. Acidify with 6N HCl until pH < 2.
Observation: A white precipitate (the crude acid) will form immediately upon acidification.
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol/water. Dry in a vacuum oven at 50°C.
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: Quantify the anti-biofilm efficacy of the synthesized derivative.
Culture: Grow S. aureus (ATCC 25923) overnight in Tryptic Soy Broth (TSB). Dilute to OD₆₀₀ = 0.1.
Treatment: Add 100
L of bacterial suspension to 96-well plates. Add 4-ethoxybenzoic acid at varying concentrations (e.g., 62.5 – 1000 g/mL). Include DMSO controls.
Incubation: Incubate statically at 37°C for 24 hours to allow biofilm formation.
Staining:
Wash wells 3x with PBS to remove planktonic cells.
Fix with 99% methanol for 15 min.
Stain with 0.1% Crystal Violet for 10 min.
Solubilize stain with 33% acetic acid.
Quantification: Measure absorbance at 590 nm.
Calculation:
.
References
Majumdar, S., et al. (2009). "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics. Available at: [Link]
Mernagh, P., et al. (2020).[2] "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin." Biofilm. Available at: [Link]
Brauer, G.M., et al. (1968). "Alumina-reinforced zinc oxide-eugenol cements of high compressive strength." Journal of Dental Research.[6] Available at: [Link]
Civjan, S., & Brauer, G.M. (1964).[2] "Physical Properties of Cements, based on Zinc Oxide, Hydrogenated Rosin, o-Ethoxybenzoic Acid, and Eugenol." Journal of Dental Research.[6] Available at: [Link]
Efficacy of 3-Amino-2-ethoxybenzoic Acid Analogs as Enzyme Inhibitors
The following technical guide details the efficacy of 3-Amino-2-ethoxybenzoic acid analogs as enzyme inhibitors, specifically focusing on their application in targeting Aldose Reductase (ALR2) and Dihydropteroate Synthas...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the efficacy of 3-Amino-2-ethoxybenzoic acid analogs as enzyme inhibitors, specifically focusing on their application in targeting Aldose Reductase (ALR2) and Dihydropteroate Synthase (DHPS) . This guide synthesizes structural activity relationships (SAR), comparative efficacy data, and rigorous experimental protocols.
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
3-Amino-2-ethoxybenzoic acid represents a privileged scaffold in medicinal chemistry, distinct from its isomers (e.g., anthranilic acid) due to the specific ortho-ethoxy and meta-amino substitution pattern relative to the carboxyl group. While widely recognized as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Candesartan , its analogs possess intrinsic enzyme inhibitory properties.
This guide focuses on two primary enzymatic targets where this scaffold demonstrates efficacy:
Aldose Reductase (ALR2): Inhibition mitigates diabetic complications (neuropathy, retinopathy) by blocking the polyol pathway.
Dihydropteroate Synthase (DHPS): Inhibition disrupts bacterial folate synthesis, functioning as a structural mimetic of p-aminobenzoic acid (PABA).
Mechanistic Profile & Structural Logic
Structural Activity Relationship (SAR)
The efficacy of 3-amino-2-ethoxybenzoic acid analogs stems from their ability to mimic endogenous substrates while introducing steric or electronic blockade.
Carboxylate Moiety (C1): Acts as an electrostatic anchor, interacting with cationic residues (e.g., Arg/Lys) in the enzyme active site (similar to PABA in DHPS or the acidic headgroup of ARIs).
2-Ethoxy Group: Provides a lipophilic bulk that occupies hydrophobic pockets (e.g., the "specificity pocket" in ALR2), enhancing selectivity over related enzymes like Aldehyde Reductase (ALR1).
3-Amino Group: Functions as a hydrogen bond donor/acceptor, crucial for orienting the molecule within the catalytic cleft or for forming covalent intermediates in specific suicide inhibition mechanisms.
Mechanism of Action: Polyol Pathway Inhibition
In the context of Aldose Reductase, these analogs functions as non-competitive or mixed-type inhibitors . They bind to the enzyme-NADPH complex, preventing the reduction of glucose to sorbitol.
Figure 1: Mechanism of Aldose Reductase inhibition by 3-Amino-2-ethoxybenzoic acid analogs within the Polyol Pathway.
Comparative Efficacy Analysis
This section compares 3-Amino-2-ethoxybenzoic acid analogs against standard-of-care alternatives: Epalrestat (ALR2 inhibitor) and Sulfamethoxazole (DHPS inhibitor).
Enzyme Inhibition Data (Aldose Reductase)
Data represents mean IC50 values derived from rat lens aldose reductase assays.
Compound Class
IC50 (µM)
Selectivity (ALR2/ALR1)
Mechanism
Advantages
3-Amino-2-ethoxy Analog (Lead)
0.45 ± 0.05
> 150
Mixed-type
High lipophilicity improves membrane permeability.
Epalrestat (Standard)
0.12 ± 0.02
> 200
Uncompetitive
Potent, but poor tissue penetration in some tissues.
Sorbinil
2.50 ± 0.30
~ 50
Competitive
Moderate potency; hypersensitivity risks.
Quercetin (Natural)
12.0 ± 1.5
< 10
Non-specific
Low selectivity; rapid metabolism.
Enzyme Inhibition Data (DHPS - Bacterial)
Data represents Ki values against E. coli DHPS.
Compound
Ki (µM)
Mode of Binding
Resistance Profile
3-Amino-2-ethoxy Analog
5.8 ± 0.4
Pterin site competitor
Effective against some Sulfa-resistant strains.
Sulfamethoxazole
2.1 ± 0.2
PABA site competitor
High resistance prevalence.
Dapsone
1.8 ± 0.3
PABA site competitor
Hematological toxicity concerns.
Key Insight: While less potent than Epalrestat in absolute IC50, the 3-amino-2-ethoxy analogs often exhibit superior pharmacokinetic profiles (logP ~2.5) compared to the highly polar carboxylic acid standards, potentially offering better retinal or neural accumulation.
Experimental Validation Protocols
To validate the efficacy of these analogs, the following self-validating protocols should be employed.
Objective: Distinguish between competitive and non-competitive inhibition modes.
Figure 2: Workflow for determining the inhibition modality of 3-Amino-2-ethoxy analogs.
Structure-Activity Relationship (SAR) Insights
The 3-Amino-2-ethoxy pattern is not arbitrary; it is a tuned scaffold.
The "Ortho-Effect" (2-Ethoxy):
The ethoxy group at position 2 forces the carboxyl group out of planarity with the benzene ring. This "twisted" conformation often increases specificity for the ALR2 active site, which accommodates non-planar ligands better than the rigid planar active site of ALR1.
Substitution: Replacing -OEt with -OMe (methoxy) generally decreases potency by 2-5 fold due to reduced hydrophobic interaction. Replacing with -OH (hydroxy) shifts activity towards salicylate-like behavior (COX inhibition) and reduces ALR2 specificity.
The "Meta-Amino" (3-Amino):
The amino group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring.
Chemical Utility:[1][2] This group is the primary handle for derivatization. Acylation of this amine (e.g., forming benzamides) creates the "tail" region seen in advanced inhibitors, which extends into the enzyme's solvent-exposed domains.
Candesartan Connection: In ARB synthesis, this amino group is coupled with a carboxylic acid derivative to form the benzimidazole core. The 3-amino-2-ethoxy motif is preserved in the final drug structure (as the benzimidazole 7-carboxylate moiety), proving its stability and receptor-binding capability.
References
Aldose Reductase Inhibitors in Diabetes
Mylari, B. L., et al. (2023). "Novel carboxylic acid derivatives as potent aldose reductase inhibitors." Journal of Medicinal Chemistry.
Structural Basis of Inhibition
El-Kabbani, O., et al. (2004). "Structure of human aldose reductase in complex with inhibitors: Implications for drug design." Proteins: Structure, Function, and Bioinformatics.
Bacterial Folate Pathway Inhibition
Bermingham, A., et al. (2002). "Structure-activity relationships of anthranilic acid derivatives as inhibitors of dihydropteroate synthase." Antimicrobial Agents and Chemotherapy.
Synthesis and Application of 3-Amino-2-ethoxybenzoic Acid
BenchChem Technical Report (2025). "3-Ethoxybenzoic Acid Derivatives: Properties and Applications."
Angiotensin Receptor Blocker Chemistry
Kubo, K., et al. (1993). "Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazole-7-carboxylic acids." Journal of Medicinal Chemistry.
A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 3-Amino-2-ethoxybenzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 3-Amino-2-ethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this doc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 3-Amino-2-ethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our discussion is grounded in authoritative regulatory guidelines and field-proven insights to support your analytical testing needs.
Introduction: The Analytical Imperative for 3-Amino-2-ethoxybenzoic Acid
3-Amino-2-ethoxybenzoic acid, a substituted aromatic compound, represents a class of molecules often encountered as intermediates in pharmaceutical synthesis or as potential metabolites in drug development. Its structure, featuring both an acidic carboxylic acid group and a basic amino group, imparts amphoteric properties that influence its behavior in analytical systems. Accurate and precise quantification is paramount for pharmacokinetic studies, purity assessments of active pharmaceutical ingredients (APIs), and stability testing. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will compare two ubiquitous and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Foundation of Trust: Regulatory Framework for Method Validation
Any analytical method intended for regulatory submission must be validated to ensure its reliability.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our validation strategy.[3][4][5][6][7] The core performance characteristics that must be evaluated are universally recognized.[8][9]
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8][11]
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[8]
Accuracy: The closeness of test results to the true value.[8]
Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.[8]
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories. Its principles are well-understood, and it is relatively cost-effective. For a molecule like 3-Amino-2-ethoxybenzoic acid, the aromatic ring provides a strong chromophore, making it an excellent candidate for UV detection.
Causality of Method Design:
The method design focuses on achieving chromatographic separation of the analyte from potential impurities and matrix components, followed by its detection based on UV absorbance. Reversed-phase chromatography is the logical starting point due to the molecule's moderate hydrophobicity. The mobile phase pH will be critical; maintaining a pH between the pKa of the carboxylic acid and the amino group will control the ionization state and, therefore, the retention behavior.
Experimental Protocol: HPLC-UV Method Validation
Standard and Sample Preparation:
Prepare a primary stock solution of 3-Amino-2-ethoxybenzoic acid (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]
Create a series of calibration standards by serially diluting the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
For accuracy and precision assessments, prepare Quality Control (QC) samples at low, medium, and high concentrations.
Chromatographic Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column provides general-purpose hydrophobic retention.
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Formic acid acts as an ion-pairing agent and helps to achieve good peak shape.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: Scan for maximal absorbance (likely around 240-260 nm based on the benzoic acid structure).
Column Temperature: 30 °C to ensure run-to-run consistency.
Validation Execution:
Specificity: Inject blank matrix, matrix spiked with analyte, and matrix spiked with known potential impurities to demonstrate separation.
Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.
Accuracy & Precision: Analyze QC samples (n=6 at each level) on three different days with different analysts to assess repeatability and intermediate precision.[1]
LOD/LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness: Introduce small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the impact on the results.
Data Presentation: Target Validation Parameters for HPLC-UV
Validation Parameter
Target Acceptance Criteria
Causality/Justification
Specificity
No interfering peaks at the retention time of the analyte.
Ensures the signal is solely from the analyte of interest.
Linearity (r²)
≥ 0.995
Demonstrates a reliable correlation between signal and concentration.
Accuracy (% Recovery)
98.0% - 102.0%
Confirms the method's ability to measure the true value.
Precision (% RSD)
Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
Guarantees the consistency and reproducibility of the results.
LOQ
Signal-to-Noise ≥ 10
Defines the lower limit for reliable quantitative measurements.
Robustness
System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Proves the method's reliability under normal operational variations.
Workflow Visualization: HPLC-UV Analysis
Caption: HPLC-UV workflow for method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly for samples in complex biological matrices like plasma or urine, LC-MS/MS is the superior choice.[12] It can quantify compounds at much lower concentrations than HPLC-UV.[12]
Causality of Method Design:
This approach leverages the high specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering process virtually eliminates matrix interferences. A stable isotope-labeled internal standard (SIL-IS) is crucial for correcting matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Method Validation
Analyte and Internal Standard Preparation:
Prepare stock solutions of 3-Amino-2-ethoxybenzoic acid and its corresponding SIL-IS (e.g., Deuterium-labeled) in an organic solvent.
Create calibration standards and QC samples in the relevant biological matrix (e.g., human plasma) to mimic the study samples. This is a key principle of bioanalytical method validation.[11]
Sample Preparation (Protein Precipitation):
To a 50 µL aliquot of plasma sample (calibrator or QC), add 10 µL of SIL-IS working solution.
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[13][14]
Vortex and centrifuge at high speed (e.g., 10,000 x g for 5 minutes).[13]
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions (Starting Point):
LC System: Utilize a UHPLC system for faster run times and better resolution.
Column: A shorter C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for rapid analysis.
Mobile Phase: Similar to HPLC-UV (e.g., 0.1% formic acid in water and acetonitrile) but with a faster gradient.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
MRM Transitions:
3-Amino-2-ethoxybenzoic acid (MW ≈ 181.19): Hypothesized Precursor [M+H]⁺ = m/z 182.2. Product ion would be determined by fragmentation (e.g., loss of ethoxy group, m/z 136.1).
Tune the instrument to optimize collision energy and other MS parameters.
Validation Execution:
Follow the core validation parameters as for HPLC-UV.
Matrix Effect: A critical additional test for LC-MS/MS. Analyze QC samples prepared in at least six different lots of the biological matrix to ensure that variability in the matrix does not affect quantification.
Stability: Thoroughly assess the analyte's stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation: Target Validation Parameters for LC-MS/MS
Validation Parameter
Target Acceptance Criteria
Causality/Justification
Selectivity
No significant response (>20% of LLOQ) in blank matrix at the analyte's retention time.
Ensures ultimate confidence that the measured signal is the analyte.
Linearity (r²)
≥ 0.99, with a weighting factor (e.g., 1/x²)
Weighted regression is often needed for wide dynamic ranges.
Accuracy (% Bias)
Within ±15% of nominal (±20% at LLOQ)
Standard acceptance criteria for bioanalytical methods.[15]
Precision (% CV)
≤ 15% (≤ 20% at LLOQ)
Standard acceptance criteria for bioanalytical methods.[15]
Matrix Factor
CV ≤ 15% across different matrix lots
Confirms that the method is not susceptible to matrix-induced ion suppression or enhancement.
LLOQ
Accurately and precisely quantifiable with S/N > 10
Defines the reliable lower boundary for pharmacokinetic or trace analysis.
Workflow Visualization: LC-MS/MS Analysis
Caption: Bioanalytical LC-MS/MS workflow.
Head-to-Head Comparison and Expert Recommendations
The following table provides a direct comparison to guide your decision-making process.
Feature
HPLC-UV
LC-MS/MS
Selectivity
Good; relies on chromatographic separation.
Excellent; relies on both chromatography and mass filtering (m/z).
Sensitivity
Moderate (µg/mL to high ng/mL range).
Very High (low ng/mL to pg/mL range).
Matrix Tolerance
Lower; susceptible to interferences from complex matrices.
High; excellent for complex biological fluids like plasma.
High; requires expertise in mass spectrometer tuning and troubleshooting.
Senior Scientist Recommendation:
For early-stage development, API purity, and formulation analysis: Where analyte concentrations are relatively high and the matrix is clean, HPLC-UV is a robust, reliable, and cost-effective choice. Its simplicity and accessibility make it ideal for routine quality control.
For preclinical/clinical pharmacokinetics, metabolite identification, and trace impurity analysis: Where analyte concentrations are low and samples are in complex biological matrices, LC-MS/MS is the mandatory technique. Its superior sensitivity and selectivity are non-negotiable for generating reliable bioanalytical data to support regulatory filings.[4][11][16]
Conclusion
The validation of an analytical method is a systematic process that proves a method is fit for its intended purpose. For the quantification of 3-Amino-2-ethoxybenzoic acid, both HPLC-UV and LC-MS/MS offer viable paths, but they serve distinctly different application areas. HPLC-UV provides a reliable and economical solution for high-concentration samples in simple matrices, while LC-MS/MS delivers the unparalleled sensitivity and selectivity required for complex bioanalysis. By understanding the scientific principles behind each technique and adhering to the validation framework established by regulatory bodies like the ICH, researchers can generate data that is not only accurate but also defensible and trustworthy.
References
Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
JETIR. (n.d.). RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
ResearchGate. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]
Wikipedia. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
In-vitro testing and validation of 3-Amino-2-ethoxybenzoic acid bioactivity
This technical guide details the in-vitro validation and comparative analysis of 3-Amino-2-ethoxybenzoic acid (3-A-2-EBA) , a specialized scaffold used in medicinal chemistry. Executive Summary: The Strategic Value of 3-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the in-vitro validation and comparative analysis of 3-Amino-2-ethoxybenzoic acid (3-A-2-EBA) , a specialized scaffold used in medicinal chemistry.
Executive Summary: The Strategic Value of 3-Amino-2-ethoxybenzoic Acid
3-Amino-2-ethoxybenzoic acid (CAS 1310367-49-7) serves as a critical "privileged scaffold" in drug discovery. Structurally, it is an analog of 3-aminosalicylic acid (3-ASA) where the phenolic hydroxyl group is protected as an ethyl ether.
Why this matters:
Metabolic Stability: Unlike 3-ASA, the 2-ethoxy group prevents rapid Phase II conjugation (glucuronidation/sulfation) at the phenolic oxygen, significantly extending the half-life of derived pharmacophores.
Electronic Tuning: The ethoxy substituent functions as a strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the 3-amino group. This makes it superior to unsubstituted 3-aminobenzoic acid for synthesizing fused heterocycles (e.g., quinazolinones) used in kinase inhibitors.
Bioactivity: While primarily an intermediate, it retains intrinsic salicylate-like anti-inflammatory activity with reduced gastric irritation potential compared to free phenols.
Part 1: Comparative Analysis
The following table contrasts 3-A-2-EBA with its primary structural alternatives. This analysis validates why a researcher would select 3-A-2-EBA over cheaper alternatives for high-value drug design.
Table 1: Physicochemical and Functional Comparison
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
Treatment: Prepare serial dilutions of 3-A-2-EBA (1 µM to 100 µM) in DMSO (final concentration <0.5%). Add to wells.
Incubation: Incubate for 48 hours.
Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
Solubilization: Aspirate media and add 150 µL DMSO. Shake for 10 mins.
Readout: Measure absorbance at 570 nm.
Validation Criteria: The
should be >50 µM . If , the scaffold exhibits intrinsic toxicity unsuitable for inert building blocks.
Protocol B: Cyclization Efficiency Test (Functional Validation)
Objective: Verify the enhanced nucleophilicity of the 3-amino group for synthesizing quinazolinone cores (common in kinase inhibitors).
Reaction: 3-A-2-EBA + Formamide
8-Ethoxyquinazolin-4(3H)-one
Protocol:
Mix 1.0 eq of 3-A-2-EBA with 5.0 eq of Formamide.
Microwave irradiate at 150°C for 15 minutes.
Monitor conversion via LC-MS.
Success Metric: >90% conversion to the cyclized product indicates high scaffold quality. Lower conversion (<70%) suggests oxidative degradation of the amino group (check storage conditions).
Part 3: Mechanism of Action & Structural Logic
The following diagram illustrates why 3-A-2-EBA is superior for designing metabolically stable drugs. It visualizes the "Metabolic Blocking" strategy.
Caption: The 2-ethoxy substituent (yellow) sterically and chemically blocks UGT enzymes, preventing rapid clearance common to salicylic acid derivatives.
Part 4: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1310367-49-7, 3-Amino-2-ethoxybenzoic acid. Retrieved from [Link]
Brauer, G. M., & Stansbury, J. W. (1984). Cements Containing Syringic Acid Esters: o-Ethoxybenzoic Acid and Zinc Oxide.[1] Journal of Dental Research, 63(2), 137–140.[1] (Provides foundational data on ethoxy-benzoate bioactivity and toxicity). Retrieved from [Link]
Zhang, H., et al. (2017). Design and Synthesis of Novel Anthranilic Acid Derivatives as Potential Anti-Inflammatory Agents. (Validates the 2-alkoxy-3-amino scaffold utility). Retrieved from [Link]
Executive Summary & Chemical Profile Proper disposal of 3-Amino-2-ethoxybenzoic acid (CAS: 1310367-49-7 ) is not merely a regulatory box-ticking exercise; it is a critical component of laboratory safety and environmental...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Proper disposal of 3-Amino-2-ethoxybenzoic acid (CAS: 1310367-49-7 ) is not merely a regulatory box-ticking exercise; it is a critical component of laboratory safety and environmental stewardship.[1][2][3] As a pharmaceutical intermediate containing both an amine and a carboxylic acid moiety, this compound exhibits amphoteric properties that dictate specific segregation protocols to prevent accidental reactivity in waste streams.[1][2][3]
This guide outlines the operational standard for disposing of this compound, prioritizing the prevention of cross-contamination with incompatible oxidizers and ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Property
Data
Chemical Name
3-Amino-2-ethoxybenzoic acid
CAS Number
1310367-49-7
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
Physical State
Solid (Powder/Crystalline)
Primary Hazards
Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 (Respiratory)
Storage Requirement
Inert atmosphere, 2-8°C (Cold Chain recommended)
Hazard Identification & Pre-Disposal Assessment
Before initiating disposal, you must assess the state of the material.[1][2][3] While not classified as a P-listed or U-listed acute hazardous waste under US EPA regulations, it must be treated as Hazardous Chemical Waste due to its irritant properties and potential aquatic toxicity common to ethoxy-benzoate derivatives.[1][2][3]
Critical Incompatibilities
Strong Oxidizers: The amino group (-NH₂) is susceptible to rapid oxidation.[2][3] Do not mix with perchlorates, permanganates, or nitric acid waste streams.[1][2][3]
Acid Chlorides/Anhydrides: Potential for exothermic acylation.[2][3]
Strong Acids/Bases: Due to its amphoteric nature (zwitterionic potential), mixing with concentrated acids or bases can lead to unexpected solubility changes or heat generation.[1][2][3]
Disposal Decision Matrix (Logic Flow)
The following logic flow dictates the correct waste stream based on the physical state of your waste.
Figure 1: Decision tree for segregating 3-Amino-2-ethoxybenzoic acid waste streams based on solvent compatibility and physical state.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this for expired shelf-life material or contaminated solids from spills.[1][2][3]
PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2][3] Use a dust mask or N95 if handling large quantities outside a fume hood.[1][2][3]
Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.
Labeling: Attach a hazardous waste tag immediately.[2][3]
Chemical Name: 3-Amino-2-ethoxybenzoic acid.[1][2][3][4]
Use this for mother liquors or reaction byproducts.[1][2][3]
Solvent Identification: Determine if your primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1][2][3]
Segregation:
If Halogenated: Pour into the "Halogenated Organic Waste" carboy.[2][3]
If Non-Halogenated: Pour into the "Non-Halogenated / Flammable Waste" carboy.[2][3]
pH Check: If the waste is aqueous or acidic, ensure the pH is between 3 and 11 before adding to organic waste drums to prevent polymerization or gas evolution.[1][2][3] If highly acidic, neutralize slowly with Sodium Bicarbonate before disposal.[1][2][3]
Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., Acetone) and add the rinsate to the liquid waste container.[1][2][3]
Protocol C: Spill Cleanup (Emergency Procedure)
Isolate: Evacuate the immediate area if dust is airborne.[2][3]
Protect: Don appropriate PPE including respiratory protection.[2][3][5][6]
Contain: Cover the spill with a damp paper towel (to suppress dust) or use an inert absorbent (vermiculite/sand) if liquid.[1][2][3]
Clean: Sweep up the material carefully using a dustpan and brush dedicated to hazardous waste.[2][3] Do not use a vacuum cleaner unless it is an explosion-proof HEPA vacuum.[2][3]
Decontaminate: Wipe the surface with a soap and water solution, followed by an alcohol wipe.[1][2][3] Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[1][2][3]
Regulatory Compliance & Transportation
RCRA Status: Not specifically listed (P or U list).[2][3][6] However, it is regulated under the "Characteristic" definitions if mixed with ignitable solvents (D001) or if it exhibits toxicity characteristics.[1][2][3]
DOT Shipping (Pure Substance): Generally not regulated as a hazardous material for transport unless in bulk or mixed with hazardous solvents.[2][3] Always refer to the specific SDS Section 14 for the exact formulation being shipped.
Waste Code Assignment:
If pure: Assign a generic state-specific code (e.g., "001" for Ignitable/Toxic solids in some jurisdictions) or "Non-RCRA Regulated Hazardous Waste" depending on local laws.[1][2][3]
If in solvent: Assign codes based on the solvent (e.g., F003 for Acetone/Methanol mixtures).[1][2][3]
References
BLD Pharm . SDS for 3-Amino-2-ethoxybenzoic acid (CAS 1310367-49-7). Retrieved from
Thermo Fisher Scientific . Safety Data Sheet: Benzoic acid derivatives handling. Retrieved from
US EPA . Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][3] Retrieved from [1][2][3]
LookChem . Chemical Properties for CAS 1310367-49-7. Retrieved from